4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-14-6-4-3-5-13(14)16-19-20-17(25-16)18-15(21)11-7-9-12(10-8-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBFWGAGPYPPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis begins with the preparation of 2-methoxyphenyl-substituted hydrazide. Ethyl 2-methoxybenzoate is treated with hydrazine monohydrate in ethanol under reflux (80°C, 6 hours), yielding 2-methoxybenzohydrazide with 85–90% efficiency. This step is critical for ensuring proper cyclization kinetics in subsequent stages.
Reaction conditions :
Oxadiazole Ring Cyclization
The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of sodium ethoxide. This method, adapted from ACS Omega protocols, involves refluxing in ethanol for 8–10 hours, forming 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine. Alternative dehydrating agents like PPA or POCl₃ reduce reaction times to 3–4 hours but require stringent moisture control.
Optimization strategies :
- Catalyst : Sodium ethoxide (2.5 equiv) enhances ring closure efficiency.
- Temperature : 100°C (reflux) minimizes side products.
- Yield : 70–75% with CS₂; 80–85% with PPA.
Introduction of the Methanesulfonyl Group
Sulfonylation of Benzoyl Chloride
4-Methanesulfonylbenzoyl chloride is synthesized by treating 4-chlorosulfonylbenzoic acid with methanol in dichloromethane (DCM). Triethylamine (TEA) is added to scavenge HCl, achieving near-quantitative yields (95%).
Critical parameters :
Coupling to the Oxadiazole Amine
The oxadiazole amine reacts with 4-methanesulfonylbenzoyl chloride in tetrahydrofuran (THF) using TEA as a base. Stirring at room temperature for 12 hours yields the target benzamide. Microwave-assisted coupling (50°C, 30 minutes) improves efficiency to 90%.
Comparative data :
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Conventional | THF | 25°C | 12h | 75% |
| Microwave-assisted | THF | 50°C | 0.5h | 90% |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adopting continuous flow technology enhances reproducibility and reduces reaction times. For cyclization, a tubular reactor with PPA achieves 85% yield at 120°C and 10 bar pressure, outperforming batch methods.
Purification Protocols
Crude product purification employs recrystallization from ethanol/water (3:1 v/v), yielding >99% purity. Chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers but is cost-prohibitive for large-scale use.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms 99.2% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Regioisomer Formation
The 2-methoxyphenyl group’s ortho substitution can lead to steric hindrance, favoring undesired 1,2,4-oxadiazole regioisomers. Using bulky bases (e.g., DBU) suppresses this by stabilizing the transition state.
Moisture Sensitivity
Sulfonylation reagents (e.g., MsCl) hydrolyze readily. Anhydrous conditions (<50 ppm H₂O) and molecular sieves (4Å) maintain reagent integrity.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The anticancer activity of 4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been investigated in several studies. These studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the structure-activity relationship analysis indicated that modifications to the oxadiazole ring can enhance anticancer potency against specific cancer cell lines .
Antimicrobial Resistance
A notable case study focused on the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The findings demonstrated that derivatives of this compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting potential as novel therapeutic agents in combating resistant infections .
Cancer Cell Proliferation
In comparative studies assessing various anticancer agents, this compound showed promising results against multiple cancer cell lines. The compound was evaluated for its IC50 values, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Antifungal Activity: Thioredoxin Reductase Inhibitors
Key Compounds: LMM5 and LMM11
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Key Findings :
- The bulkier sulfamoyl groups in LMM5 and LMM11 (e.g., benzyl/cyclohexyl) enhance antifungal potency compared to simpler sulfonyl groups, likely due to improved target binding .
- The furan ring in LMM11 may reduce activity compared to the methoxyphenyl group in LMM5, suggesting aromatic substituents influence efficacy .
Enzyme Inhibition: Carbonic Anhydrase II (hCA II)
Key Compound: Derivative 6a ()
- Structure : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide
Key Findings :
Cytotoxicity and Structural Tautomerism
Key Compounds: 1,2,4-Triazole Derivatives ()
- Structures : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br)
Key Findings :
Antimicrobial Activity: Substituent Effects
Key Compound: OZE-II ()
- Structure : N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide
| Feature | Target Compound | OZE-II |
|---|---|---|
| Sulfonyl Group | Methanesulfonyl | Oxazolidinyl sulfonyl |
| Oxadiazole Substituent | 2-Methoxyphenyl | 3,5-Dimethoxyphenyl |
| Bioactivity | Not reported | Broad-spectrum antimicrobial |
Data Tables for Key Comparisons
Table 1: Antifungal Activity of Selected Oxadiazoles
Table 2: Enzyme Inhibition Profiles
Biological Activity
4-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described by the following attributes:
| Property | Details |
|---|---|
| Molecular Formula | C17H18N4O4S |
| Molecular Weight | 366.41 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O |
Biological Activity Overview
Research indicates that derivatives of the oxadiazole moiety exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have shown significant antibacterial and antifungal properties. For instance, studies have reported that certain oxadiazole derivatives inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, which is crucial for their growth and virulence .
- Anti-inflammatory Effects : Various studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For example, some compounds have been tested using the rat paw edema model, showing promising results in reducing inflammation .
- Anticancer Potential : The oxadiazole scaffold has been linked to anticancer activities against different human cancer cell lines. Specific derivatives have shown cytotoxic effects comparable to or better than standard chemotherapy agents .
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its analgesic properties.
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
- Antimicrobial Efficacy :
- Anti-inflammatory Activity :
- Cytotoxicity Against Cancer Cells :
Q & A
Q. How does this compound compare to other oxadiazole derivatives in antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
